PFI-3 was developed as part of a broader effort to identify selective inhibitors of bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. The compound was synthesized following established protocols for bromodomain inhibitors and has been classified under small molecule inhibitors with specific activity against chromatin remodeling complexes .
The synthesis of PFI-3 involves several key steps:
The yield of PFI-3 synthesis can vary depending on the specific reaction conditions and starting materials used, but reported yields are generally satisfactory, often exceeding 80% in optimal conditions .
PFI-3 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with bromodomains. The compound's structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structure of PFI-3, providing detailed information about its molecular configuration . The chemical shifts observed in the NMR spectra align with those reported in literature for similar compounds, confirming the identity of PFI-3.
PFI-3 participates in several key biochemical interactions:
The compound's mechanism involves blocking chromatin binding sites on the SWI/SNF complex, ultimately leading to impaired DNA damage response pathways.
PFI-3 functions primarily by inhibiting the bromodomains within the SWI/SNF complex:
Research indicates that while PFI-3 has limited toxicity as a standalone treatment, it enhances the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment-induced DNA damage .
PFI-3 exhibits several notable physical and chemical properties:
These properties make PFI-3 suitable for biological assays and potential therapeutic applications .
PFI-3 has shown promise in various scientific applications:
PFI-3 (Chemical Structure: C₁₉H₁₉N₃O₂; CAS: 1819363-80-8) achieves selective inhibition of family VIII bromodomains through a unique binding mode involving its salicylic acid-derived pharmacophore. Structural analyses reveal that PFI-3 penetrates deeper into the acetyl-lysine binding pocket of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5) (PBRM1) bromodomains compared to typical inhibitors. This deep binding displaces four conserved water molecules typically retained in other bromodomain-inhibitor complexes—a phenomenon attributed to the hydrophobic interactions facilitated by residue L655 (conserved in family VIII) and hydrogen bonding with conserved asparagine (e.g., N707 in PB1(5)) and tyrosine residues [4] [9]. The cocrystal structure of PFI-3 bound to the BRG1 bromodomain demonstrates a kinked conformation where its pyridine ring occupies a hydrophobic pocket formed by the ZA-loop, enhancing shape complementarity [4]. This water-displacing mechanism underpins PFI-3’s distinctive selectivity profile among epigenetic readers.
PFI-3 exhibits nanomolar affinity for its primary targets, as quantified by isothermal titration calorimetry (ITC) and Biolayer Interferometry (BLI):
Table 1: Binding Affinities of PFI-3 for Family VIII Bromodomains
Target Bromodomain | Kd (nM) | Measurement Method |
---|---|---|
PB1(5) (PBRM1) | 54–55 | ITC |
SMARCA4 (BRG1) | 72–89 | ITC/BLI |
SMARCA2A | 110 | ITC |
SMARCA2B | 97 | ITC |
Selectivity screening across 48 human bromodomains confirmed significant binding only to family VIII members (BRG1, BRM, PB1(5)). No substantial interactions (Kd >10 µM) were observed with non-target bromodomains, including those in the BET family [4] [6] [10]. Broader pharmacological profiling (102 receptors, 30 enzymes) revealed only weak off-target activity against four GPCRs at micromolar concentrations, confirming exceptional selectivity [4].
PFI-3 directly impairs the chromatin localization of SWI/SNF catalytic subunits. In situ cell extraction and chromatin immunoprecipitation (ChIP) assays demonstrate that treatment with 2–5 µM PFI-3 reduces chromatin occupancy of endogenous BRG1/BRM by >60% in glioblastoma cells and myoblasts within 24 hours [1] [6] [10]. This dissociation occurs without degrading the ATPases or altering total cellular protein levels. Consequently, PFI-3 compromises SWI/SNF-dependent genomic functions:
Critical studies reveal functional divergence between the bromodomain and ATPase domain of SWI/SNF subunits:
Table 2: Functional Outcomes of Genetic vs. Pharmacological SWI/SNF Inhibition
Intervention | Bromodomain Inhibition (PFI-3) | ATPase Domain Inactivation |
---|---|---|
Chromatin Displacement | Partial (~60% reduction) | Complete |
Cell Viability | Minimal impact as monotherapy | Synthetic lethality in SMARCA4-deficient cancers |
Myogenic Differentiation | Inhibited (defective myotube formation) | Abolished |
While PFI-3 displaces bromodomain-dependent chromatin binding, it fails to recapitulate the anti-proliferative effects of ATPase knockout. Complementary studies using inducible RNAi and cDNA rescue (with bromodomain- vs. ATPase-dead mutants) prove that the ATPase catalytic activity—not bromodomain function—is indispensable for SWI/SNF’s tumor-suppressive roles [3] [4]. This explains PFI-3’s limited efficacy as a single agent in cancers with intact SWI/SNF complexes but highlights its utility in combinatorial epigenetic therapy [8] [10].
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